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Compound of Interest

Compound Name: 1-Chloro-3-propoxypropane

Cat. No.: B8577717

Get Quote

\ J

CAS: 4161-23-3 Formula: CeH13CIO Molecular Weight: 136.62 g/mol Synonyms: 3-
Chloropropyl propyl ether; Propane, 1-chloro-3-propoxy-

Executive Summary

1-Chloro-3-propoxypropane (CPP) is a bifunctional alkylating agent featuring a propyl ether
backbone terminated by a primary chloride. It serves as a critical intermediate in medicinal
chemistry, particularly for introducing propoxy-propyl linkers in structure-activity relationship
(SAR) studies.

Unlike common solvents, public solubility datasets for CPP are sparse. This guide provides a
predictive solubility landscape based on group contribution methods and establishes a
validated experimental protocol (Laser Dynamic Method) for researchers requiring precise
thermodynamic data.

Key Insight: CPP exhibits a "Janus-faced" solubility profile—highly lipophilic due to the dipropyl
ether skeleton, yet sufficiently polar to interact with aprotic polar solvents. Its solubility is
thermodynamically driven by entropy (
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) in non-polar media and enthalpy (

) in polar aprotic systems.

Physicochemical Profile & Predictive Solubility

Before experimental determination, solvent screening should be guided by Hansen Solubility
Parameters (HSP) and lipophilicity descriptors.

Structural Analysis
 Lipophilic Domain: Two propyl chains (

and

).

e Polar Domain: Ether linkage (

) and terminal Chloride (
).

o Hydrogen Bonding: The molecule acts as a weak H-bond acceptor (ether oxygen) but lacks
H-bond donors.

Estimated Properties (Group Contribution Method)
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Property Value (Est.) Implication
High affinity for biological
LogP (Octanol/Water) 19-21 membranes; poor water
solubility.
o : Low volatility; suitable for high-
Boiling Point ~145°C
temp reflux.
HSP 16.0 MPa Compatible with aromatics
(Dispersion) (Toluene).
HSP 6.5 MPa Moderate compatibility with
(Polarity) esters/ketones.
HSP 4.2 MPa Poor compatibility with
(H-Bonding) water/glycols.

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and HSP distance (

), the solubility in common organic solvents is categorized below:
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Solvent Class

Representative
Solvents

Predicted Solubility Mechanism

Dichloromethane,

London dispersion

Chlorinated Miscible forces & dipole-dipole
Chloroform _
alignment.
Aromatic Toluene, Benzene Miscible -interaction with alkyl
chain dispersion.
Dipole interactions;
) THF, Ethyl Acetate, )
Polar Aprotic High Ether oxygen
Acetone :
solvation.
Soluble, but positive
. deviation from
Polar Protic Methanol, Ethanol Moderate
Raoult's law
(endothermic).
Hydrophobic effect
Aqueous Water Insoluble dominates;

Experimental Protocol: Laser Dynamic Method

For pharmaceutical applications requiring exact mole fraction (

) data, the Laser Dynamic Method (LDM) is the gold standard. It eliminates the subjectivity of
visual inspection and provides precise solid-liquid equilibrium (SLE) data.

Principle

The LDM measures the intensity of a laser beam passing through a solute-solvent mixture.

 Dissolution: As temperature rises, the solid dissolves, increasing transmittance.

¢ Nucleation: Upon cooling, the first crystal formation scatters light, causing a sharp drop in

transmittance (the "turbidity point”).
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Workflow Diagram (DOT)
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Figure 1: Automated Laser Dynamic Method workflow for determining the solubility of 1-
Chloro-3-propoxypropane.

Step-by-Step Methodology

o Preparation: Accurately weigh solvent (

) and solute (
) into a jacketed glass vessel to achieve a specific mole fraction (
).

e Setup: Insert a laser source (e.g., He-Ne, 10 mW) and a photodetector on opposite sides of
the vessel. Ensure magnetic stirring is constant (e.g., 400 rpm).

o Heating Cycle: Heat the mixture until complete dissolution is observed (transmittance

)

e Cooling Cycle: Lower the temperature at a controlled rate (0.1 K/min) to minimize
supercooling.

o Detection: The temperature at which transmittance drops significantly (onset of turbidity) is
recorded as

Replication: Repeat for mole fractions ranging from 0.01 to 0.50.

Thermodynamic Modeling

To utilize the experimental data for process design (e.g., crystallization or extraction), the data
must be fitted to thermodynamic models.

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (

) with absolute temperature (
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):

e A, B, C: Empirical parameters derived from regression analysis.

« Utility: Highly accurate for interpolation between measured temperatures.

Van't Hoff Analysis (Dissolution Thermodynamics)

The dissolution enthalpy (

) and entropy (
) are derived from the slope and intercept of

VS

o Endothermic (

): Solubility increases with temperature (Typical for CPP in alcohols).

o Exothermic (

): Solubility decreases with temperature (Rare for this compound, potentially in specific gas-
expanded liquids).

Application in Organic Synthesis

The solubility profile of CPP dictates the kinetics of nucleophilic substitution reactions.

Solvent Selection Strategy

e Finkelstein Reaction (CI

[): Use Acetone.[1] CPP is soluble, but the Nal reagent is soluble while NaCl precipitates,
driving the equilibrium.

e Grignard Formation: Use THF or Diethyl Ether. The ether oxygen of CPP can coordinate with
Mg, but the solvent must stabilize the Grignard reagent. Anhydrous conditions are critical.
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e Amination (Linker Synthesis): Use DMF or Acetonitrile. These polar aprotic solvents solvate
the nucleophile (amine) while dissolving the lipophilic CPP, enhancing the

reaction rate.

Reaction Pathway Diagram (DOT)
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Click to download full resolution via product page

Figure 2: Solvent influence on synthetic pathways for 1-Chloro-3-propoxypropane.

Safety & Stability

o Peroxide Formation: As an ether, CPP can form explosive peroxides upon prolonged
exposure to air. Test with starch-iodide paper before distillation.

e Hydrolysis: Stable in neutral water but hydrolyzes slowly in acidic/basic aqueous media at
high temperatures to form 3-propoxypropan-1-ol.

o Handling: Wear nitrile gloves. Alkyl chlorides are potential alkylating agents; handle in a fume
hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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propoxypropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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